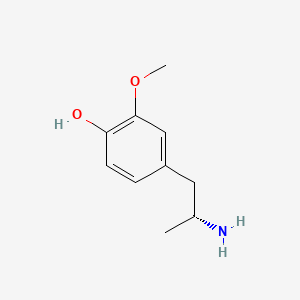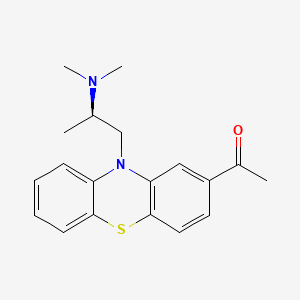
Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- is a complex organic compound with a unique structure that includes both acetyloxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- typically involves multiple steps. One common method includes the acetylation of a hydroxy-substituted phenyl ethanone derivative. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyloxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular pathways. The hydroxy group can form hydrogen bonds with proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(acetyloxy)-1,2-diphenyl-: Similar in structure but lacks the hydroxy group.
Acetophenone derivatives: Share the phenyl ethanone core but differ in functional groups
Uniqueness
Ethanone, 2-(2-(acetyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-1-phenyl- is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
85211-65-0 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-hydroxy-2,3,5-trimethyl-6-phenacylphenyl) acetate |
InChI |
InChI=1S/C19H20O4/c1-11-12(2)19(23-14(4)20)16(13(3)18(11)22)10-17(21)15-8-6-5-7-9-15/h5-9,22H,10H2,1-4H3 |
InChI Key |
KAEXAUGHUYWMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC(=O)C2=CC=CC=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


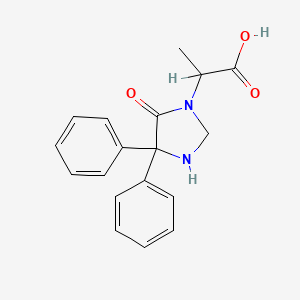
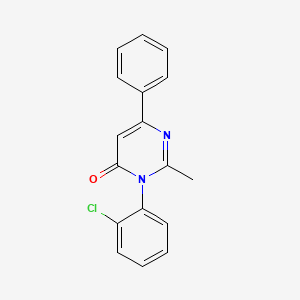
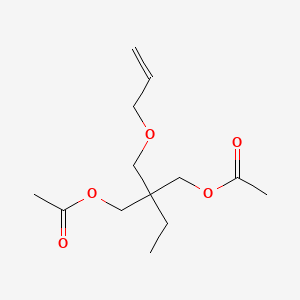
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
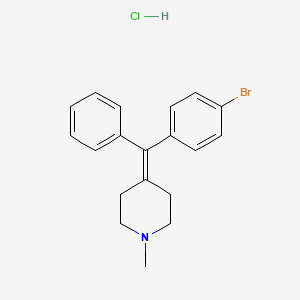
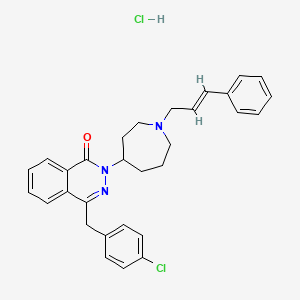

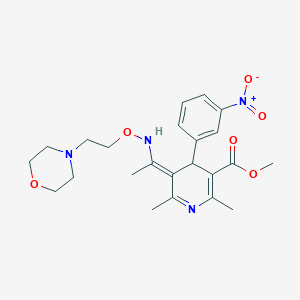
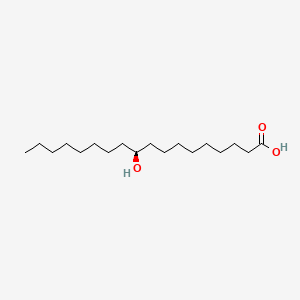
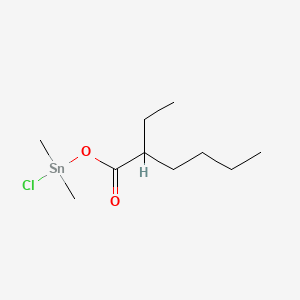
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
